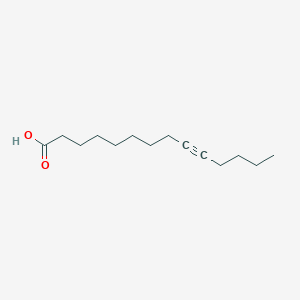
9-Tetradecynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Tetradecynoic acid is a fatty acid with the molecular formula C14H24O2 It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.
化学反応の分析
Types of Reactions
9-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, allowing it to react with electrophiles.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the electrophile used.
科学的研究の応用
9-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in studies involving fatty acid metabolism and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
9-Tetradecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
11-Hexadecynoic acid: Another fatty acid with a triple bond, but with a longer carbon chain.
Dehydromevalonic lactone: A compound with similar biological activity but different structural features.
Uniqueness
9-Tetradecynoic acid is unique due to its specific triple bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
特性
CAS番号 |
55182-92-8 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
tetradec-9-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16) |
InChIキー |
MWCVRFWPJVJKHE-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


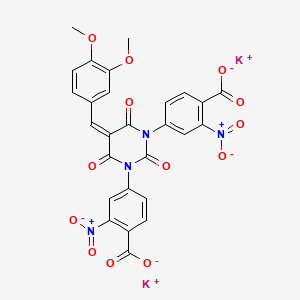
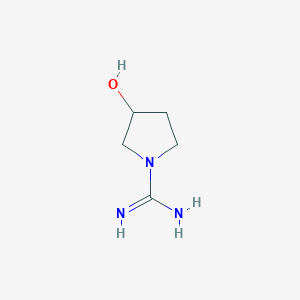
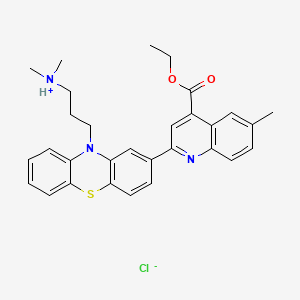
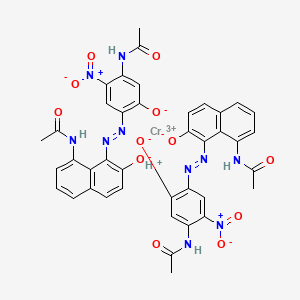
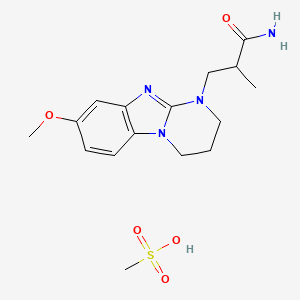
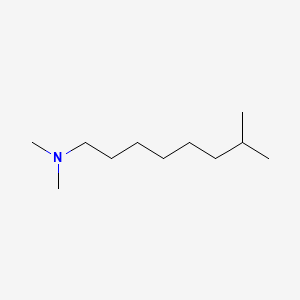
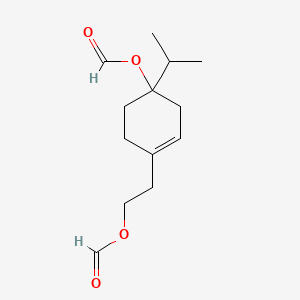
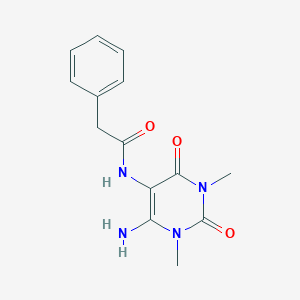

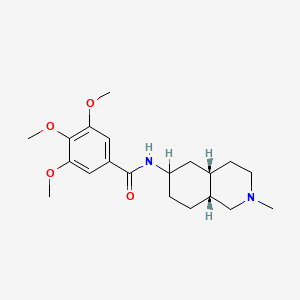
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
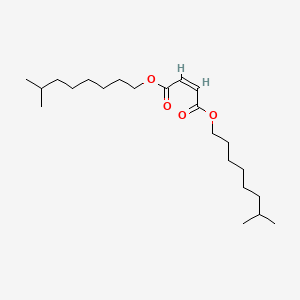
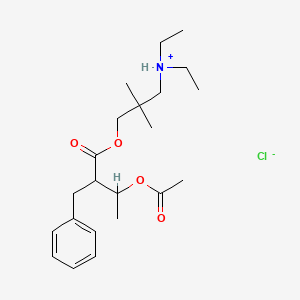
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
